ent-8-iso-15(S)-Prostaglandin F2alpha
Description
ent-8-iso-15(S)-Prostaglandin F2α is a biologically active isoprostane formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid in membrane phospholipids . This compound is a stereoisomer of 8-iso-PGF2α, distinguished by its 15(S) configuration and enantiomeric ("ent") orientation at key chiral centers. It acts as a potent vasoconstrictor in porcine retinal and cerebral microvessels, with EC50 values of 15 nM and 24 nM, respectively, demonstrating approximately tenfold greater potency than 8-iso-PGF2α in platelet aggregation inhibition assays . Beyond its physiological effects, ent-8-iso-15(S)-PGF2α serves as a non-invasive biomarker for oxidative stress, reflecting lipid peroxidation levels in pathological conditions such as cardiovascular diseases and neurodegenerative disorders .
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-XNTKLVSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157269 | |
| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214748-66-0 | |
| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214748-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Sequence
The synthesis begins with arachidonic acid derivatives, leveraging non-enzymatic free radical peroxidation to generate isoprostane precursors. Key steps include:
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Epoxidation and Cyclization : Arachidonic acid undergoes free radical-induced peroxidation to form endoperoxide intermediates, which are subsequently reduced to yield the prostaglandin backbone.
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Stereochemical Inversion : The ent-15-epi configuration is introduced via Mitsunobu reaction or enzymatic resolution, ensuring the 15(S) stereochemistry.
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Side-Chain Functionalization : The carboxylate side chain is preserved through protective group strategies, while the 8-iso configuration is stabilized using chiral auxiliaries.
Catalytic and Solvent Systems
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Catalysts : Palladium-catalyzed cross-coupling reactions are employed to construct the cyclopentane ring, with boron trifluoride etherate (BF3·OEt2) facilitating stereoselective epoxide opening.
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Solvents : Reactions are conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
Yield and Purity
The final product is obtained in 22–25% overall yield after chromatographic purification (silica gel, ethyl acetate/hexane gradient). Purity exceeds 99% as verified by reversed-phase HPLC.
Isotopic Labeling: Synthesis of ent-8-iso-15(S)-Prostaglandin F2α-d9
Deuterated ent-8-iso-15(S)-PGF2α-d9 is synthesized for use as an internal standard in mass spectrometry, enabling precise quantification of isoprostanes in biological matrices.
Deuteration Strategy
Nine deuterium atoms are incorporated at the 17, 17', 18, 18', 19, 19', 20, 20', and 20'' positions via:
Analytical Confirmation of Deuteration
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Mass Spectrometry : High-resolution MS confirms a molecular ion peak at m/z 363.5 (vs. 354.5 for the non-deuterated compound).
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NMR Spectroscopy : Deuterium incorporation is validated by the absence of proton signals at labeled positions in 1H NMR spectra.
Purification and Formulation
Chromatographic Purification
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Normal-Phase Chromatography : Silica gel columns with ethyl acetate/hexane eluents resolve stereoisomers.
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Reversed-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) and acetonitrile/water gradients achieve >99% purity.
| Property | ent-8-iso-15(S)-PGF2α | ent-8-iso-15(S)-PGF2α-d9 |
|---|---|---|
| Solubility in DMSO | >100 mg/mL | >100 mg/mL |
| Solubility in PBS (pH 7.2) | >10 mg/mL | 1 mg/mL |
| Storage Temperature | -20°C | -20°C |
Stock solutions (10 mM in DMSO) remain stable for 1 month at -20°C.
Analytical Characterization and Quality Control
Ultra-High-Performance Liquid Chromatography-Tandem MS (UHPLC-MS/MS)
A validated UHPLC-MS/MS method separates ent-8-iso-15(S)-PGF2α from structurally similar eicosanoids (e.g., 8-iso-PGE1, PGF2α):
Interference Testing
The method demonstrates no cross-reactivity with 15(R)-PGF2α, ent-8-iso-PGF2α, or other isoprostanes, ensuring specificity.
Applications in Biomedical Research
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prostaglandins can undergo oxidation reactions, often leading to the formation of keto or hydroxyl derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Functional groups on the prostaglandin molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
Synthesis Studies :
Ent-8-iso-15(S)-Prostaglandin F2alpha is utilized in synthetic chemistry to develop new methodologies and understand reaction mechanisms. Its synthesis often involves complex organic reactions, including cyclization and functional group modifications.
Biology
Cell Signaling :
This compound plays a crucial role in cell signaling pathways that regulate inflammation and other physiological processes. It interacts with specific prostaglandin receptors, activating intracellular pathways that lead to various physiological responses.
Medicine
Therapeutic Agents :
this compound has potential applications in medicine for inducing labor, treating glaucoma, and managing other conditions. Its biological activities suggest roles in cardiovascular health, inflammatory disorders, and renal health.
Industry
Pharmaceutical Manufacturing :
The compound is essential in the production of prostaglandin-based pharmaceuticals. Its unique properties make it a valuable ingredient in various therapeutic formulations.
End-stage Renal Disease (ESRD)
A study demonstrated significantly elevated plasma levels of this compound in patients undergoing hemodialysis compared to healthy controls. This elevation was linked to markers of oxidative stress and inflammation, indicating its potential as a clinical biomarker for monitoring ESRD progression.
Ovarian Follicular Fluid
Research identified various prostaglandins, including this compound, in human ovarian follicular fluid. The study aimed to correlate these prostaglandins with clinical parameters related to fertility, suggesting implications for reproductive health .
Mechanism of Action
Molecular Targets and Pathways: ent-8-iso-15(S)-Prostaglandin F2alpha exerts its effects by binding to specific prostaglandin receptors on cell surfaces. This binding activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, inflammation, and regulation of blood flow.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between ent-8-iso-15(S)-PGF2α and related prostaglandins/isoprostanes:
Receptor Specificity and Signaling Pathways
- ent-8-iso-15(S)-PGF2α: Primarily activates FP receptors, inducing vasoconstriction and modulating oxidative stress signaling .
- 8-iso-PGF2α : Also binds FP receptors but with reduced affinity, contributing to oxidative stress-related pathologies such as atherosclerosis .
Metabolic and Pharmacokinetic Profiles
- ent-8-iso-15(S)-PGF2α: Limited metabolic data available, but its enantiomeric structure likely alters stability compared to 8-iso-PGF2α, which undergoes rapid β-oxidation and dehydrogenation in vivo .
- 8-iso-PGF2α: In rabbits, plasma half-life is 1 min (distribution phase) and 4 min (elimination phase), with urinary excretion of polar metabolites (e.g., α-tetranor-15-keto-13,14-dihydro-8-iso-PGF2α) .
Research Findings and Data Tables
Table 1: Comparative Vasoconstrictive Activity
| Compound | Tissue/Model | EC50 (nM) | Reference |
|---|---|---|---|
| ent-8-iso-15(S)-PGF2α | Porcine retinal microvessels | 15 | |
| ent-8-iso-15(S)-PGF2α | Porcine brain microvessels | 24 | |
| 8-iso-PGF2α | Porcine retinal microvessels | ~150 |
Table 2: Metabolic Profiles
| Compound | Major Metabolites | Half-Life (Plasma) | Reference |
|---|---|---|---|
| 8-iso-PGF2α | 15-keto-8-iso-PGF2α, β-oxidized products | 1–4 min | |
| ent-8-iso-15(S)-PGF2α | Not characterized | N/A | — |
Biological Activity
Ent-8-iso-15(S)-Prostaglandin F2alpha (ent-8-iso-PGF2α) is a significant isoprostane derived from the non-enzymatic peroxidation of arachidonic acid. It is recognized for its potent biological activities, including roles in vasoconstriction, inflammation, and oxidative stress response. This article synthesizes research findings on the biological activity of ent-8-iso-PGF2α, highlighting its mechanisms of action, physiological effects, and clinical relevance.
Ent-8-iso-PGF2α has the molecular formula and a CAS number of 214748-66-0. It is structurally related to other prostaglandins but exhibits distinct biological properties due to its unique configuration as an isoprostane.
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Vasoconstriction :
- Ent-8-iso-PGF2α acts as a potent vasoconstrictor, particularly in porcine retinal and brain microvessels, with effective concentration (EC50) values of approximately 15 nM and 24 nM, respectively. This activity is significantly stronger than that of 8-iso-PGF2α, indicating a unique potency in vascular responses .
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Inflammation :
- The compound enhances inflammatory responses in myometrial cells through the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein (MAP) kinases. It also increases the expression of cyclooxygenase-2 (COX-2), which is crucial for prostaglandin synthesis during inflammatory processes .
- Oxidative Stress Biomarker :
Biological Activity Overview
Case Studies
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End-stage Renal Disease (ESRD) :
A study involving patients undergoing hemodialysis and continuous ambulatory peritoneal dialysis demonstrated significantly elevated plasma levels of 8-iso-PGF2α compared to healthy controls. This elevation was linked to markers of oxidative stress and inflammation, suggesting that ent-8-iso-PGF2α could serve as a clinical biomarker for monitoring ESRD progression . -
Ovarian Follicular Fluid :
Research identified various prostaglandins, including ent-8-iso-PGF2α, in human ovarian follicular fluid. The study aimed to correlate these prostaglandins with clinical parameters related to fertility, suggesting potential implications for reproductive health .
Clinical Implications
The biological activities of ent-8-iso-PGF2α have significant implications in various medical fields:
- Cardiovascular Health : Its role as a vasoconstrictor may influence conditions such as hypertension and vascular diseases.
- Inflammatory Disorders : Understanding its mechanism in promoting inflammation can aid in developing therapeutic strategies for conditions like endometriosis or chronic inflammatory diseases.
- Renal Health : As a biomarker for oxidative stress, it may help assess renal function and disease progression in patients with chronic kidney disease.
Q & A
Q. What experimental evidence supports the isomer-specific activity of ent-8-iso-15(S)-Prostaglandin F2α in receptor binding?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
